(2r,5r,11r,14r)-5,8,11-Trihydroxy-5,11-Dioxido-17-Oxo-2,14-Bis(Tetradecanoyloxy)-4,6,10,12,16-Pentaoxa-5,11-Diphosphatriacont-1-Yl Tetradecanoate
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Description
Tetramyristoyl cardiolipin is a cardiolipin derivative in which all four of the phosphatidyl acyl groups are specified as myristoyl (tetradecanoyl). It is a cardiolipin and a tetradecanoate ester.
Scientific Research Applications
Synthesis and Chemical Applications
Stereodivergent Synthesis : This compound has been used in the stereodivergent, two-directional synthesis of stereoisomeric C-linked disaccharide mimetics. The process involved efficient methods like stereoselective reduction and dihydroxylation for functionalizing templates, offering a novel class of disaccharide mimetics with potential biological activity (Harding et al., 2003).
Nucleoside Analogs Synthesis : It has played a role in the direct synthesis of nucleoside analogs homologated at the 3′- and 5′-positions, crucial for preparing monomeric bis-homonucleosides needed for oligonucleotide analog synthesis (Schmidt et al., 2003).
Asymmetric Synthesis : This compound has been utilized in asymmetric synthesis via heterocyclic intermediates, contributing significantly to the synthesis of amino acids and their derivatives (Schöllkopf et al., 1988).
Biological and Medicinal Research
Antioxidant Agents : It has been involved in the design and testing of molecular combinations of antioxidants, showcasing potential as therapeutic agents in events where free radical damage is involved (Manfredini et al., 2000).
Prostaglandin Synthase Study : The compound has been used in studies involving the oxygenation of specific acids by prostaglandin endoperoxide synthase, contributing to our understanding of prostaglandin biosynthesis (Oliw et al., 1993).
Microbiological Transformation : Research has shown its role in the microbial transformation of certain diterpenes, which are crucial in the study of antimicrobial activity and the development of new compounds (Haridy et al., 2006).
Synthesis of Antineoplastic Agents : It has been used in the synthesis and evaluation of new antineoplastic agents, contributing to the development of potential water-soluble prodrugs (Anderson et al., 1983).
Bismuth Organic Framework Study : This compound has been utilized in the synthesis of bismuth organic frameworks, aiding in understanding the binding abilities and conformational changes in such systems (Kumar & Mishra, 2007).
Properties
Molecular Formula |
C65H126O17P2 |
---|---|
Molecular Weight |
1241.6 g/mol |
IUPAC Name |
[(2R)-3-[[3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C65H126O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-62(67)75-55-60(81-64(69)51-47-43-39-35-31-27-23-19-15-11-7-3)57-79-83(71,72)77-53-59(66)54-78-84(73,74)80-58-61(82-65(70)52-48-44-40-36-32-28-24-20-16-12-8-4)56-76-63(68)50-46-42-38-34-30-26-22-18-14-10-6-2/h59-61,66H,5-58H2,1-4H3,(H,71,72)(H,73,74)/t60-,61-/m1/s1 |
InChI Key |
SDCJNZZAOLRVCP-GTOSQJSUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC |
Synonyms |
tetramyristoyl cardiolipin TMCL cpd |
Origin of Product |
United States |
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